hypocrellin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26O12 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(12R,13S)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylpentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),5,9,16,18(23),20-octaene-4,7,19,22-tetrone |
InChI |
InChI=1S/C30H26O12/c1-10(31)23-22-19(21-18(27(37)29(22)42-6)13(33)8-15(40-4)25(21)35)16-11(9-30(23,2)38)28(41-5)26(36)17-12(32)7-14(39-3)24(34)20(16)17/h7-8,23,36-38H,9H2,1-6H3/t23-,30+/m1/s1 |
InChI Key |
UVHNWRDTZAYVST-DJUQAAIZSA-N |
SMILES |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C3=C(C[C@]1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
Canonical SMILES |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
Synonyms |
hypocrellin D |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification Strategies of Hypocrellin D
Total Synthesis Approaches for Perylenequinones and Hypocrellins
The total synthesis of hypocrellins and related perylenequinones is a complex endeavor that has spurred the development of innovative synthetic methodologies. The intricate, sterically congested structure and multiple stereocenters of these molecules require highly selective and efficient reactions. nih.govtandfonline.com
Enantioselective Catalytic Biaryl Coupling Strategies
A pivotal step in the synthesis of the perylenequinone core is the construction of the biaryl linkage. Enantioselective catalytic oxidative coupling of 2-naphthol (B1666908) derivatives has emerged as a powerful strategy to establish the axial chirality of the binaphthalene intermediate, which is a precursor to the helical perylenequinone. acs.orgnih.govnih.gov This approach allows for the controlled formation of one atropisomer over the other.
Key developments in this area include the use of copper catalysts in conjunction with chiral ligands to induce asymmetry in the coupling reaction. nih.gov The resulting axially chiral binaphthalene can then be further elaborated to the final perylenequinone structure. The transfer of stereochemistry from the axial chirality of the binaphthalene to the helical chirality of the perylenequinone is a critical transformation that has been shown to proceed with good fidelity. nih.govnih.gov This strategy provides a versatile platform for accessing various perylenequinone natural products, including the hypocrellins. nih.gov
Biomimetic Aldol (B89426) Cyclization and Seven-Membered Ring Formation
Nature provides inspiration for the construction of the characteristic seven-membered ring found in hypocrellins. A biomimetic approach, mimicking the proposed biosynthetic pathway, utilizes an intramolecular aldol cyclization of a 1,8-diketone precursor. nih.govnih.gov This key step establishes the two new stereocenters within the seven-membered ring. nih.gov
The stereochemical outcome of this cyclization is directed by the pre-existing helical stereochemistry of the perylenequinone core in a process of dynamic stereochemical transfer. nih.gov This elegant strategy not only forms the carbocyclic ring but also sets the relative and absolute stereochemistry of the newly formed chiral centers. nih.gov This biomimetic transformation represents a highly efficient and stereoselective method for completing the synthesis of the hypocrellin scaffold. nih.govnih.gov
Oxidative Coupling Reactions in Complex Molecule Synthesis
Oxidative coupling reactions are fundamental to the synthesis of perylenequinones, extending beyond the initial biaryl bond formation. researchgate.net Intramolecular oxidative cyclization of appropriately substituted binaphthalene precursors is a common method to forge the pentacyclic perylenequinone core. nih.govnih.gov Reagents such as manganese dioxide (MnO2) are often employed to effect this transformation. nih.gov
Furthermore, oxidative processes can be utilized to introduce necessary oxygenation patterns on the aromatic framework. For instance, phenyliodine bis(trifluoroacetate) (PIFA) has been used to achieve hydroxylation at specific positions of the naphthalene (B1677914) rings, a crucial step in building the fully functionalized perylenequinone skeleton. acs.orgnih.gov The strategic application of various oxidative coupling and functionalization reactions is a hallmark of the synthetic routes leading to complex molecules like hypocrellin D. researchgate.net
Semi-synthetic Derivatization for Enhanced Research Utility
While total synthesis provides access to the natural product, semi-synthetic modification of hypocrellins isolated from natural sources is a more practical approach for generating a diverse range of analogues for research purposes. These modifications are aimed at improving the physicochemical and photophysical properties of the parent molecule. mdpi.com
Chemical Modification of Functional Groups for Modulation of Molecular Properties
The peripheral functional groups of the hypocrellin scaffold, such as hydroxyl and methoxy (B1213986) groups, offer convenient handles for chemical modification. Altering these groups can significantly impact the molecule's solubility, a critical factor for its biological application. nih.gov For instance, introducing charged or polar moieties can enhance water solubility, which is often a limitation for the naturally occurring, lipophilic hypocrellins. nih.govresearchgate.net
Strategies for Engineering Photophysical Characteristics
A major focus of the semi-synthetic derivatization of hypocrellins is the tuning of their photophysical properties to enhance their efficacy as photosensitizers in photodynamic therapy (PDT). mdpi.com Key parameters of interest include the absorption wavelength, fluorescence quantum yield, and singlet oxygen quantum yield. mdpi.com
Absorption Wavelength Shifts: Hypocrellins naturally absorb light in the visible region, typically between 450 and 550 nm. mdpi.com For deeper tissue penetration in PDT applications, it is desirable to shift the absorption maximum to longer wavelengths (the "phototherapeutic window" of 600-900 nm). researchgate.net This can be achieved by extending the π-conjugated system of the molecule or by introducing electron-donating or electron-withdrawing groups at specific positions. mdpi.com For example, amination and sulfonation have been explored to red-shift the absorption spectrum. mdpi.com
Singlet Oxygen Quantum Yield: The therapeutic effect of hypocrellins in PDT is primarily mediated by the generation of singlet oxygen, a highly reactive form of oxygen that induces cell death. mdpi.com The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield. Structural modifications can influence this parameter. For instance, the introduction of electron-withdrawing groups can quench fluorescence and enhance intersystem crossing (ISC), the process that leads to the formation of the triplet state responsible for energy transfer to molecular oxygen to generate singlet oxygen. mdpi.com
Below is an interactive table summarizing the photophysical properties of Hypocrellin B and some of its derivatives, illustrating the impact of structural modifications.
| Compound | Max Absorption (nm) | Fluorescence Emission (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Hypocrellin B | 470, 552, 592 mdpi.com | ~620 | High mdpi.com |
| Derivative HE | Red-shifted | - | Modified |
| Derivative HF | Red-shifted | - | Modified |
Data for derivatives HE and HF are qualitative as presented in the source, indicating a red-shift in absorption compared to the parent compound. researchgate.net The exact numerical values for their absorption maxima, fluorescence emission, and singlet oxygen quantum yields would require specific experimental data not available in the provided search results.
Design and Synthesis of Novel this compound Analogues and Derivatives
The chemical synthesis of this compound analogues is a sophisticated process that aims to create new molecules with potentially improved biological activities. This often involves modifying the peripheral functional groups of the core structure or altering its stereochemistry. While extensive research has been conducted on the derivatization of other hypocrellins, such as Hypocrellin A and B, for applications in photodynamic therapy, specific studies on a wide array of this compound analogues are less prevalent in the current scientific literature. nih.govresearchgate.net However, the principles guiding the synthesis of other hypocrellin derivatives can be extrapolated to envision strategies for this compound.
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, a systematic SAR study would involve the synthesis of a library of analogues with precise modifications at various positions of the molecule and the subsequent evaluation of their biological effects.
Key areas for modification on the this compound scaffold would likely include:
The Perylenequinone Core: Alterations to the aromatic system could influence the compound's photophysical properties, which are critical for photosensitizing agents.
Peripheral Substituents: The existing hydroxyl, methoxy, and carbonyl groups on the hypocrellin core are prime targets for chemical modification. For instance, the synthesis of amino- or amino acid-substituted derivatives of Hypocrellin B has been shown to improve amphiphilicity and shift the absorption spectrum, which can be advantageous for photodynamic applications. nih.gov
A hypothetical SAR study for this compound might involve the synthesis of the analogues presented in the interactive table below, followed by an assessment of their cytotoxicity against various cancer cell lines.
Interactive Data Table: Hypothetical this compound Analogues for SAR Studies
| Compound ID | Modification Description | Rationale for Synthesis | Predicted Impact on Activity |
| HD-001 | Demethylation at C-4 | Investigate the role of the methoxy group in cytotoxicity. | May alter solubility and interaction with molecular targets. |
| HD-002 | Esterification of the C-1 hydroxyl group | Enhance lipophilicity and potentially improve cell membrane permeability. | Could lead to increased cellular uptake and cytotoxicity. |
| HD-003 | Introduction of a halogen atom at C-2 | Explore the effect of electron-withdrawing groups on the quinone core. | May enhance photodynamic activity or alter redox potential. |
| HD-004 | Opening of the seven-membered ring | Determine the importance of the cyclic structure for biological activity. | Likely to significantly reduce or abolish cytotoxic effects. |
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit significantly different interactions with chiral biological macromolecules such as proteins and nucleic acids. nih.govmdpi.com Hypocrellins, including this compound, possess both helical chirality, arising from the non-planar perylenequinone core, and centrochiral stereochemistry at specific carbon atoms.
The three-dimensional arrangement of atoms in a molecule dictates its shape and how it can bind to biological targets. nih.gov For this compound, its specific stereoisomeric form is likely crucial for its observed cytotoxic activity. The different spatial arrangements of its functional groups can lead to variations in binding affinity and orientation within a target's active site.
While specific studies detailing the impact of this compound's stereochemistry on its biological activity are limited, the broader principles of stereochemistry in drug action suggest that:
Enantiomers of this compound , if synthesized, would be expected to display different levels of cytotoxicity. One enantiomer may fit optimally into a biological target, leading to a potent response, while the other may bind less effectively or not at all.
Diastereomers , which would result from altering the configuration at one or more, but not all, of the stereocenters, would also likely exhibit distinct biological profiles.
The synthesis of stereoisomers of this compound would be a complex but essential undertaking to fully understand its mode of action. Such studies would provide invaluable information on the specific stereochemical requirements for its biological activity and could guide the design of more potent and selective analogues.
Molecular and Cellular Mechanisms of Hypocrellin D Action in Biological Research Systems
Photochemistry and Photodynamic Action Mechanisms of Hypocrellins
Hypocrellins function as photosensitizers by absorbing light energy, transitioning to an excited state, and then transferring this energy to surrounding molecules, particularly oxygen, to produce ROS. mdpi.comnih.govdoi.org This process involves two main types of photoreactions: Type I and Type II. mdpi.comnih.gov
Generation of Reactive Oxygen Species (ROS) via Type I Photoreactions (e.g., Superoxide (B77818) Anion Radical, Hydroxyl Radical, Hydrogen Peroxide)
In Type I photoreactions, the excited-state triplet hypocrellin molecule interacts directly with cellular substrates or solvent molecules through electron or hydrogen transfer. mdpi.comnih.govnih.gov This interaction leads to the formation of free radicals and anion radicals. mdpi.com These generated radicals can then react with ground-state oxygen (³O₂) to produce superoxide anion radicals (O₂•⁻). mdpi.com Further reactions involving superoxide anion radicals can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). mdpi.comnih.govcapes.gov.br Hydrogen peroxide, while having limited direct toxicity, can act as a precursor for the Fenton reaction in the presence of "free iron," generating the extremely toxic hydroxyl radical, which can cause widespread damage within the cell. d-nb.info
Generation of Reactive Oxygen Species (ROS) via Type II Photoreactions (Singlet Oxygen)
The Type II mechanism involves a direct energy transfer from the excited triplet state of the photosensitizer (hypocrellin) to ground-state molecular oxygen (³O₂). mdpi.comnih.govnih.govdoi.org This energy transfer excites the oxygen molecule to a highly reactive state known as singlet oxygen (¹O₂). mdpi.comnih.govnih.govdoi.org Singlet oxygen is a potent oxidizing agent and is considered a predominant cytotoxic agent produced during photodynamic therapy. nih.govur.edu.pl Both Type I and Type II reactions can occur simultaneously and in competition upon light irradiation of hypocrellins. mdpi.com
Intramolecular Proton Transfer and Excited-State Dynamics in Hypocrellins
The photostability and photosensitive activity of hypocrellins are influenced by intramolecular proton transfers. mdpi.com Upon light irradiation, hypocrellins can undergo intramolecular proton transfer, as well as intramolecular motions of their aromatic skeleton and side chains, reaching an excited state. mdpi.comresearchgate.netsciengine.com Studies on hypocrellins, including hypocrellin A, have demonstrated that intramolecular excited-state proton (or hydrogen atom) transfer is a dominant non-radiative process. core.ac.ukiastate.edu This transfer typically occurs between hydroxyl groups located peri to the carbonyls. iastate.edu The excited-state proton transfer in hypocrellin exhibits a significant activation energy and is influenced by solvent viscosity, suggesting coupling to a conformational change involving twisted configurations of the molecule. iastate.eduiastate.edu The excited-state dynamics of hypocrellin involve processes such as intramolecular proton transfer, intersystem crossing (transition to the triplet state), and interconversion between different conformations. capes.gov.br The ground state of hypocrellin is suggested to be heterogeneous, existing as an equilibrium between at least two tautomeric forms. capes.gov.br
Reactive Oxygen Species (ROS)-Mediated Cellular Perturbations
The ROS generated by photoactivated hypocrellins are highly reactive and can cause significant damage to various cellular components, leading to cellular dysfunction and death. nih.govresearchgate.net
Oxidative Damage to Intracellular Macromolecules (e.g., Lipids, Proteins, DNA)
Reactive oxygen species, including singlet oxygen, superoxide anion radicals, and hydroxyl radicals, can inflict oxidative damage on essential intracellular macromolecules. nih.govnih.govresearchgate.net Lipids, particularly those with unsaturated double bonds found in cellular membranes, are susceptible to lipid peroxidation initiated by ROS, which can disrupt membrane integrity. mdpi.comnih.gov Proteins can undergo oxidative modifications that affect their structure and function. DNA can also be damaged by ROS, leading to strand breaks and other lesions. nih.govmdpi.com For example, hypocrellin A-mediated PDT has been shown to induce DNA fragmentation. nih.govmdpi.comscienceopen.com
Modulation of Mitochondrial Function and Membrane Integrity
Mitochondria are key targets of ROS generated by photosensitizers like hypocrellins. doi.orgsciengine.comresearchgate.netmdpi.comnih.govresearchgate.net Accumulation of photosensitizers within mitochondria can lead to the generation of ROS that directly impact mitochondrial function and membrane integrity. doi.orgmdpi.commdpi.com Studies on hypocrellin A have shown that it can induce mitochondrial disruption, leading to the depolarization of the mitochondrial transmembrane potential. scienceopen.comresearchgate.netfrontiersin.org This disruption can trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (such as caspase-3, -7, and -9), ultimately leading to apoptosis (programmed cell death). scienceopen.commdpi.comresearchgate.net Damage to mitochondrial DNA fragmentation has also been observed. mdpi.comscienceopen.com Beyond mitochondria, hypocrellins can also disrupt the integrity of other cellular membranes. mdpi.comnih.govmdpi.com
Induction of Apoptotic and Necrotic Pathways in In Vitro Cellular Models
Hypocrellins, including hypocrellin D, have been shown to induce cell death in various in vitro cellular models, primarily through the induction of apoptosis and necrosis. nih.govresearchgate.netresearchgate.netcannalib.eumdpi.com This cytotoxic effect is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, upon light irradiation. nih.govmdpi.com The specific pathway of cell death (apoptosis or necrosis) can depend on factors such as the intensity of the treatment and the cell type. mdpi.com
Studies involving hypocrellins have demonstrated their ability to trigger key events in the apoptotic cascade. For instance, hypocrellin-mediated PDT has been shown to increase nuclear fragmentation and reduce cell viability in certain cancer cell lines. nih.gov The induction of apoptosis is often accompanied by the release of cytochrome c from mitochondria into the cytoplasm, a critical step in activating the intrinsic apoptotic pathway. researchgate.netmdpi.com
Specific Molecular and Subcellular Targets of this compound
The biological activity of this compound stems from its interactions with various cellular components and biomolecules, as well as its influence on intracellular signaling pathways.
Interactions with Cellular Components (e.g., Lipid Membranes, Lysosomal Compartments)
Hypocrellins have demonstrated the ability to interact with cellular membranes and accumulate in specific subcellular compartments. Research suggests that hypocrellins can bond with lipids, and there may be a concentration of these compounds and their derivatives within cell membranes, mitochondria, and lysosomal compartments. nih.gov Interaction with lipid membranes can lead to lipid peroxidation, which can contribute to cell death through both necrosis and apoptosis. nih.gov
Binding to and Recognition of Biomolecules (e.g., Proteins, Polysaccharides, Lipids)
While specific detailed binding studies for this compound with individual biomolecules like proteins or polysaccharides are less extensively documented in the provided snippets, the interaction with lipids is noted. nih.gov The photosensitizing activity of hypocrellins implies interactions with molecules that facilitate energy transfer or are susceptible to oxidation by generated ROS. The suggested concentration in lipid-rich areas like membranes and mitochondria points towards significant lipid interactions. nih.gov
Influence on Intracellular Signaling Pathways (e.g., TGF/Smad Signaling, PI3K/Akt Pathway, Caspase Activation)
A key aspect of hypocrellin-induced cell death involves the modulation of intracellular signaling pathways, particularly those related to apoptosis. Caspase activation is a prominent feature of hypocrellin-mediated apoptosis. Studies have shown the activation of caspases, including caspase-3, caspase-7, and caspase-9, following treatment with hypocrellins and light irradiation. nih.govcannalib.eumdpi.com This activation is often downstream of mitochondrial events, such as the release of cytochrome c. researchgate.netmdpi.com While caspase activation is well-supported, the influence of this compound specifically on pathways like TGF/Smad or PI3K/Akt is not detailed in the provided search results.
Redox Chemistry and Biological Electron Transfer Processes
The biological activity of hypocrellins, particularly their role as photosensitizers, is intrinsically linked to their redox chemistry and ability to participate in biological electron transfer processes, leading to the generation of reactive species.
Electrochemical Properties and Redox Activity of Hypocrellins
Hypocrellins are known to efficiently generate singlet oxygen when exposed to light. nih.govmdpi.com This process involves the photosensitizer absorbing light, transitioning to an excited state, and then transferring energy to molecular oxygen. In addition to singlet oxygen, the phototoxicity of hypocrellins is partially attributed to the formation of hypocrellin radicals. nih.gov The generation of semiquinone radicals from hypocrellin A and B has been reported, which can damage mitochondria and microsomal enzymes. nih.gov These processes highlight the redox activity of hypocrellins and their involvement in electron transfer reactions that produce cytotoxic ROS. While the specific electrochemical properties in terms of reduction potentials or cyclic voltammetry data for this compound are not provided in the snippets, its classification within the hypocrellin group and its photosensitizing function indicate similar underlying redox mechanisms to other members like hypocrellin A and B.
4.4.2. Interplay with Endogenous Cellular Redox Systems
The interaction of hypocrellins with endogenous cellular redox systems is crucial for their biological effects. Cells possess intricate antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as non-enzymatic molecules like glutathione (GSH), to counteract oxidative stress induced by ROS. frontiersin.org Research indicates that the balance between ROS generation by hypocrellins and the cellular antioxidant capacity plays a significant role in determining the cellular response.
Studies on the hypocrellin-producing fungus Shiraia bambusicola have provided insights into the interplay between hypocrellins and cellular redox systems. While hypocrellins themselves are photosensitive and produce ROS, the fungi producing them have mechanisms to protect themselves from the phototoxicity. acs.orgresearchgate.net For instance, the fungus can reduce hypocrellins, and the reduced form has diminished photosensitizing capacity, suggesting a potential self-protection mechanism via reductive pathways. acs.orgresearchgate.net
Furthermore, the cellular redox state can influence hypocrellin biosynthesis. For example, incorporating Triton X-100 into fungal cultures has been shown to enhance hypocrellin A biosynthesis through redox changes, increasing intracellular ROS content and upregulating antioxidant enzyme gene expression. mdpi.comresearchgate.net This suggests a complex relationship where ROS levels and antioxidant responses can impact the production of hypocrellins. Conversely, studies using agents that reduce ROS production, such as 5-azacytidine (B1684299) (5-AC), have shown a decrease in hypocrellin production in S. bambusicola. frontiersin.orgfrontiersin.orgresearchgate.net This reduction in ROS by 5-AC was linked to the inhibition of NADPH oxidase (NOX) activity and gene expression, highlighting the role of specific enzymes in mediating the redox state and its influence on hypocrellin levels. frontiersin.orgresearchgate.net
The interplay with glutathione, a key non-enzymatic antioxidant, is also relevant. While direct interactions of this compound with glutathione are not extensively detailed in the provided results, studies on other photosensitizers and related perylenequinones like hypericin (B1674126) indicate that cellular glutathione levels and glutathione-associated enzymes can influence the sensitivity of cells to photodynamic therapy. invigormedical.comnih.gov For example, the reduction of intracellular glutathione has been shown to enhance the sensitivity of certain cancer cells to hypericin-mediated PDT. nih.gov This suggests a potential role for glutathione in detoxifying or mitigating the oxidative damage induced by hypocrellins.
Research findings demonstrate that hypocrellins can induce oxidative damage leading to mitochondrial dysfunction and apoptosis, indicating their interaction with cellular components involved in redox signaling and energy metabolism. researchgate.netnih.gov The generation of semiquinone radical anions from hypocrellin A and B can harm mitochondria and microsomal enzymes, leading to lipid peroxidation of membranes. dovepress.com
Data from studies investigating the effects of manipulating the redox environment on hypocrellin production in fungi can illustrate this interplay. For instance, the addition of hydrogen peroxide (H₂O₂) has been shown to increase hypocrellin yields in S. bambusicola. mdpi.comfrontiersin.org
Effect of Exogenous H₂O₂ on Hypocrellin Yield in S. bambusicola mdpi.comfrontiersin.org
| H₂O₂ Concentration (mM) | Incubation Time (h) | Increase in Hypocrellin Yield (%) |
| 10 | 72 | 27 |
| 20 | 72 | 25 |
| 30 µM | Not specified | Increased from 110.0 to 408.5 mg/L |
Note: The data for 30 µM H₂O₂ is presented as a change in yield (mg/L) rather than a percentage increase in the source. frontiersin.org
Another study showed that the co-expression of alpha-amylase and hemoglobin genes in S. bambusicola increased hypocrellin production, and this was associated with upregulated expression levels of genes related to hypocrellin biosynthesis and central carbon metabolism. While not directly measuring redox changes, this genetic manipulation influencing metabolic pathways can indirectly impact the cellular redox state, subsequently affecting hypocrellin production. d-nb.info
The involvement of FAD/FMN-dependent oxidoreductase (FAD), an enzyme related to the redox state, has also been examined in the context of hypocrellin biosynthesis. frontiersin.orgnih.gov Changes in the expression of the gene encoding this enzyme have been observed under conditions that affect hypocrellin production, further supporting the link between cellular redox systems and hypocrellin metabolism. frontiersin.orgnih.gov
Advanced Research Methodologies and Analytical Techniques for Hypocrellin D Studies
Spectroscopic Techniques for Photophysical and Photochemical Characterization in Research
Spectroscopy plays a vital role in elucidating how hypocrellin D interacts with light and undergoes chemical transformations upon excitation. These techniques help characterize its excited states, energy transfer processes, and the generation of reactive species.
Fluorescence Spectroscopy for Biomolecular Recognition and pH Sensing
Fluorescence spectroscopy is a powerful tool for studying the excited-state properties of this compound. The fluorescence emission spectra of hypocrellins, including hypocrellin B, typically show a major peak from the neutral species and a shoulder peak attributed to zwitterions formed via intramolecular proton transfer cdnsciencepub.com. The fluorescence of hypocrellins originates from excited-state intramolecular H atom transfer, where the intramolecular H bond between the peri-hydroxyl group and the quinonoid carbonyl group is crucial for the emission process doi.org.
Fluorescence spectroscopy can also be used to investigate the interaction of hypocrellins with biomolecules. For instance, studies have examined the interaction of hypocrellin B with CT DNA using UV-Visible spectroscopy, indicating electron transfer that could lead to photodamage psu.edu. While the direct application of fluorescence spectroscopy for biomolecular recognition and pH sensing specifically with this compound is not extensively detailed in the provided snippets, the principles applied to related hypocrellins suggest its potential in this area. The environmental effects on the fluorescence spectra of hypocrellin A and B have been characterized, suggesting their potential as molecular probes for cancer diagnosis cdnsciencepub.com.
Data on Fluorescence Properties of Hypocrellin B (as a related example):
| Compound | Excitation Wavelength (nm) | Emission Peak (nm) | Solvent |
| Hypocrellin B | 470 | 620 | DMSO |
Electron Spin Resonance (ESR) Studies for Radical Detection
Electron Spin Resonance (ESR) spectroscopy is a direct method for detecting species with unpaired electrons, such as free radicals, which are often generated during the photochemical reactions of photosensitizers like hypocrellins bruker.com. ESR studies are employed to investigate the radical intermediates responsible for photodamage induced by hypocrellins psu.edu.
For example, steady-state ESR (SS-ESR) and time-resolved ESR (TR-ESR) have been used to confirm electron transfer between triplet hypocrellin derivatives and DNA psu.edu. The detection of semiquinone anion radicals of hypocrellin has also been reported in photoinduced ESR studies under anaerobic conditions sciengine.comsciengine.com. The generation of singlet oxygen (¹O₂) during photoirradiation of hypocrellin A has been detected by ESR using a spin trap like TEMP, which is oxidized to the stable nitroxide radical TEMPO nih.gov. The rate of singlet oxygen production was found to be dependent on the concentration of hypocrellin A, irradiation time, and oxygen content nih.gov.
Data on ESR Findings for Hypocrellin A (as a related example):
| Radical Species Detected | Spin Trap (if used) | Conditions | Hyperfine Splitting Constant (aN) | g-value |
| Singlet Oxygen (¹O₂) | TEMP | Photoirradiation in oxygen-saturated solution | 16.3 G | 2.0056 |
| Semiquinone anion radical | Not specified | Anaerobic conditions | Not specified | Not specified |
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques are indispensable for determining the structure of this compound and its derivatives, identifying reaction products, and investigating reaction mechanisms medalionjournal.comnumberanalytics.com. NMR spectroscopy provides detailed information about the structural framework and connectivity of atoms within a molecule, while MS provides information about the molecular weight and fragmentation patterns. numberanalytics.com.
NMR spectroscopy can be used to monitor the progress of reactions in real-time, identify intermediates, and gain insights into reaction kinetics and mechanisms numberanalytics.comchemrxiv.org. The combination of NMR and MS (NMR-MS) is particularly powerful, providing complementary information on both structure and molecular weight numberanalytics.com. These techniques are crucial for the structural elucidation of isolated compounds and for confirming the identity of synthesized derivatives waters.com.
For example, NMR data, including ¹H NMR and HMBC correlations, have been used to confirm the structure of hypocrellin-related compounds researchgate.net. High-resolution electrospray ionization mass spectrometry (HRESIMS) provides accurate mass measurements, which are essential for determining the molecular formula of compounds researchgate.net.
Data on NMR and MS findings for related Perylenequinones (as examples):
| Technique | Application | Key Findings |
| HRESIMS | Molecular formula determination | Measured m/z 547.1583 [M + H]⁺, calculated 547.1604 for a related compound (C₃₀H₂₆O₁₀) researchgate.net |
| NMR | Structural elucidation | Identification of aromatic carbons, carbonyl, methyl, methoxy (B1213986), and aromatic protons; confirmation of ring structure via HMBC correlations researchgate.net |
| NMR-MS | Combined structural and MW analysis | Provides information on structure and molecular weight numberanalytics.com |
Chromatographic Methods for Isolation, Purification, and Quantification in Research Samples
Chromatographic techniques are fundamental for separating this compound from complex mixtures, purifying it to a high degree, and quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) for Production Yield and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for the isolation, purification, and quantification of natural products, including hypocrellins csic.esnih.gov. HPLC offers high resolution, allowing for the separation of closely related compounds harvardapparatus.comhplc.eu.
HPLC is routinely used to analyze the purity of this compound samples and to determine the yield of this compound obtained from natural sources or through synthetic routes psu.eduwaters.comfrontiersin.org. Both analytical and preparative HPLC can be employed, with preparative HPLC used for isolating larger quantities of purified compound for further studies nih.gov. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve efficient separation and detection csic.esnih.gov.
Data on HPLC Analysis of Hypocrellins (as examples):
| Application | HPLC Mode (typically) | Detection Method (common) | Notes |
| Isolation and Purification | Preparative HPLC | UV-Vis, Mass Spectrometry | Used to obtain pure compound from extracts or synthesis mixtures. nih.gov |
| Purity Analysis | Analytical HPLC | UV-Vis | Assesses the percentage of the target compound in a sample. waters.com |
| Production Yield Analysis | Analytical HPLC | UV-Vis | Determines the amount of hypocrellin produced. frontiersin.org |
Cellular and Molecular Biology Techniques for Mechanistic Investigations
Cellular and molecular biology techniques are essential for understanding the biological effects of this compound and its underlying mechanisms of action at the cellular and molecular levels. These techniques allow researchers to study cellular uptake, localization, induction of cellular responses, and interactions with biological targets.
Techniques such as cell culture are fundamental for studying the effects of this compound on various cell lines saspublishers.comuq.edu.au. Microscopy, including fluorescence microscopy, is used to visualize the cellular uptake and subcellular distribution of hypocrellins mdpi.comuq.edu.aulongdom.org. Assays to measure reactive oxygen species (ROS) generation, such as using probes like DCFH-DA, are commonly employed to assess the photodynamic activity of hypocrellins mdpi.com. Techniques like flow cytometry can be used to analyze cellular events like apoptosis and cell viability changes induced by this compound treatment saspublishers.com. Molecular biology techniques, such as gene expression analysis or Western blotting, can provide insights into the molecular pathways affected by this compound saspublishers.com.
Data on Cellular and Molecular Biology Studies with Hypocrellins (as examples):
| Technique | Application | Typical Readout |
| Cell Culture | In vitro testing of hypocrellin effects | Cell viability, proliferation, morphology |
| Fluorescence Microscopy | Cellular uptake and localization | Visualization of fluorescent hypocrellin in cells |
| ROS Measurement (e.g., DCFH-DA) | Assessment of photodynamic activity | Fluorescence intensity as an indicator of ROS levels |
| Flow Cytometry | Analysis of cell cycle, apoptosis, cell viability | Percentage of cells in different stages or undergoing apoptosis |
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are fundamental for investigating the cellular and molecular mechanisms of this compound. Various cancer cell lines are commonly used to assess the cytotoxic effects and understand the pathways involved in hypocrellin-mediated cell death. Studies on related hypocrellins, like hypocrellin A (HA) and hypocrellin B (HB), provide insights into the methodologies applicable to this compound.
For instance, studies utilizing HA and HB have been conducted on cell lines such as human lung adenocarcinoma A549 cells, human ovarian cancer HO-8910 cells, and cutaneous squamous cell carcinoma A431 cells to evaluate photodynamic activity and induced apoptosis. researchgate.netresearchgate.netscienceopen.comnih.gov These models allow for controlled environments to study cellular uptake, viability, and the activation of specific cellular processes upon treatment and light irradiation. The MTT assay is a common method used in these in vitro studies to measure cell viability and assess the inhibitory effects of hypocrellins on cell growth. alliedacademies.org
Research findings from studies on related hypocrellins in cell culture models have shown that these compounds, upon light activation, can significantly reduce cell viability and induce cell death. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov The degree of cell killing is often dose-dependent on the photosensitizer concentration and light dose. mdpi.com
Assays for Reactive Oxygen Species Detection (e.g., Fluorescence Probes)
The generation of reactive oxygen species (ROS) is a key mechanism by which hypocrellins exert their photodynamic effects. nih.govmdpi.comnih.govmdpi.comnih.govtandfonline.com Detecting and quantifying intracellular ROS is therefore a critical analytical technique in hypocrellin studies. Fluorescence probes are widely used for this purpose.
Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common cell-permeable fluorescent probe utilized to detect intracellular ROS. researchgate.netnih.govmdpi.commdpi.com DCFH-DA is cleaved by intracellular esterases to form DCFH, which is then oxidized by ROS into the fluorescent compound dichlorofluorescein (DCF). mdpi.com The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS. mdpi.com This fluorescence can be measured using techniques such as fluorescence microscopy or multi-detection microplate readers. researchgate.netnih.govnih.govmdpi.com
Studies using DCFH-DA have demonstrated that hypocrellins, upon photoactivation, lead to a significant increase in intracellular ROS levels in various cell lines. researchgate.netnih.govnih.govmdpi.comnih.gov This ROS generation is often a preceding event to the induction of apoptosis and other cellular damage. researchgate.netscienceopen.comnih.gov
Techniques for Studying Apoptosis and Cell Death Pathways (e.g., DNA Fragmentation, Caspase Activity Assays)
Investigating the mechanisms of cell death, particularly apoptosis, is a major focus in hypocrellin research. A variety of techniques are employed to identify and characterize the apoptotic process.
Key indicators of apoptosis include cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nie.edu.sgnih.govmdpi.com Techniques to study these features include nuclear staining, which can visualize nuclear condensation and fragmentation, and DNA fragmentation assays, such as TUNEL staining or DNA laddering, which detect breaks in DNA. researchgate.netresearchgate.netscienceopen.comnih.govnie.edu.sgnih.gov
Caspase activity assays are essential for determining the involvement of caspases, a family of proteases that play a central role in the execution of apoptosis. alliedacademies.orgnie.edu.sgnih.govmdpi.commdpi.com Assays can measure the enzymatic activity of specific caspases, such as caspase-3, -8, and -9. researchgate.netscienceopen.comalliedacademies.orgnih.govnie.edu.sg Increased caspase activity is a hallmark of the apoptotic cascade. scienceopen.comalliedacademies.orgnih.govnih.govnie.edu.sgnih.gov Western blot analysis can also be used to detect the cleavage of caspase substrates, such as PARP-1, which is indicative of caspase activation and apoptosis. researchgate.netscienceopen.comnie.edu.sg
Studies have shown that hypocrellins can induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction. researchgate.netscienceopen.comnih.govalliedacademies.orgmdpi.comnih.govnih.govnie.edu.sg For example, research on HA and HB has demonstrated the activation of caspase-3, -7, and -9, as well as the release of cytochrome c from mitochondria, which are key events in the intrinsic apoptotic pathway. researchgate.netscienceopen.comnih.govnih.govnie.edu.sg
Subcellular Localization Studies of this compound in Cells
Understanding where this compound localizes within a cell is crucial for elucidating its mechanism of action, particularly in the context of photosensitization. The effectiveness of PDT is often linked to the subcellular distribution of the photosensitizer. mdpi.comnih.goviiarjournals.orgecronicon.net
Confocal laser scanning microscopy (CLSM) is a primary technique used for subcellular localization studies. researchgate.netnih.goviiarjournals.orgecronicon.net This technique allows for the visualization of the fluorescent photosensitizer within live or fixed cells, providing detailed information about its distribution in different organelles. Cells can be co-stained with fluorescent markers specific for various organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes, lipid droplets) to determine the degree of colocalization with this compound. nih.govmdpi.comiiarjournals.orgecronicon.net
Studies on related hypocrellins have indicated that they can localize in various cellular compartments, including cell membranes, mitochondria, lysosomes, and lipid droplets. nih.govnih.govmdpi.comnih.goviiarjournals.orgecronicon.net The specific localization pattern can vary depending on the type of hypocrellin, the cell line, and whether the photosensitizer is delivered in a free form or encapsulated in nanoparticles. researchgate.netmdpi.com For instance, hypocrellin B has been observed to colocalize significantly with lipid droplets, and its encapsulation in nanoparticles can alter its trafficking to include lysosomal colocalization. researchgate.netmdpi.com
Strategies for Research Oriented Delivery and Formulation in Experimental Systems
Nanocarrier Systems for Enhanced Dispersibility and Cellular Uptake in in vitro and Pre-clinical Models
Nanocarrier systems offer a versatile platform for encapsulating or conjugating hydrophobic photosensitizers like hypocrellin D, thereby improving their water solubility, enhancing their accumulation in target tissues, and facilitating cellular uptake. nih.govmdpi.comdovepress.com These systems can also provide controlled release of the photosensitizer and enable targeted delivery. nih.gov
Liposomal Encapsulation for Improved Biodispersibility
Liposomes, composed of lipid bilayers, are well-established vehicles for delivering lipophilic drugs due to their biocompatibility and ability to encapsulate hydrophobic compounds. nih.gov Encapsulating hypocrellin within liposomes has been shown to improve its biodispersibility and enhance selective uptake in experimental models. nih.gov Studies have indicated that liposomal formulations of hypocrellin can maintain high singlet oxygen generation rates, comparable to the free compound, which is crucial for their photodynamic activity. mdpi.comresearchgate.net
Data from research comparing free hypocrellin B (HB) with liposome-encapsulated HB (HB@Lipo) demonstrated that encapsulation did not significantly affect the photophysical-chemical properties, including UV-visible absorbance, fluorescence spectra, singlet oxygen production capacity, and photostability. mdpi.comresearchgate.net Both free HB and HB@Lipo exhibited potent photodynamic cell-killing effects on tumor cells in vitro with substantial reactive oxygen species (ROS) production. mdpi.com
Polymeric Nanoparticles (e.g., PEG-PLGA, PLA) for Controlled Release and Targeting
Polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA), are widely used for controlled drug delivery due to their biocompatibility and biodegradability. nih.govbeilstein-journals.orgnih.gov The incorporation of polyethylene (B3416737) glycol (PEG) into PLGA-based systems (PEG-PLGA) can further enhance their properties by improving solubility, extending circulation times, and providing stealth properties to evade the reticuloendothelial system. nih.govnih.govmdpi.comucl.ac.uk
Hypocrellin A (HA), a related hypocrellin compound, has been successfully loaded into PLGA nanoparticles using techniques like single-emulsion solvent-evaporation, resulting in water-soluble nanoparticles. researchgate.net Research using a hypocrellin derivative, cyclohexane-1,2-diamino hypocrellin B (CHA2HB), loaded into PEG-modified gelatin (PEG-GEL) and PLA nanoparticles, demonstrated efficient cellular uptake by various cancer cell lines in vitro and superior phototoxicity compared to the free derivative. researchgate.net These nanoparticles induced both apoptotic and necrotic cell death upon photoirradiation. researchgate.net
Studies comparing HB encapsulated in PLGA nanoparticles (HB@PLGA) with free HB and liposomal HB showed that HB@PLGA maintained high singlet oxygen generation rates. mdpi.comresearchgate.net Furthermore, HB@PLGA exhibited strong lysosomal colocalization in cells, suggesting a distinct intracellular trafficking pathway compared to free HB and liposomal HB. researchgate.net
Data on polymeric nanoparticles for photosensitizer delivery indicate that PLA and PLGA nanoparticles can achieve high encapsulation efficiencies and controlled release profiles. ucl.ac.uk For instance, studies with other photosensitizers encapsulated in PLA, PLGA, and PEG-PLA nanoparticles have shown significant phototoxic effects in human fibroblasts at low light doses and reduced drug release in vitro compared to the free photosensitizer. ucl.ac.uk
Metal Nanoconjugates (e.g., Gold Nanocages) for Multifunctional Applications
Metal nanoconjugates, particularly those involving gold nanoparticles and nanocages, are being explored for their potential in multifunctional applications, including enhanced drug delivery, photothermal therapy, and imaging. fishersci.fifishersci.fisigmaaldrich.comamericanelements.comnih.govnih.govresearchgate.net Gold nanocages, with their unique optical properties, can absorb light in the near-infrared region, which is advantageous for deeper tissue penetration. nih.govresearchgate.net
Hypocrellin-loaded gold nanocages have been constructed as a bioconjugate nanostructure for potential two-photon photothermal/photodynamic cancer therapy in vitro. nih.govresearchgate.net These nanoconjugates have shown a strong absorption in the near-infrared region. nih.govresearchgate.net Research suggests that the gold nanocage component can interact with the photosensitizer, potentially influencing singlet oxygen production and mitigating unwanted side effects. nih.govresearchgate.net Upon internalization by cancer cells and under two-photon illumination, the photodynamic effect of the hypocrellin in these nanoconjugates was significantly enhanced by the photothermal effect of the gold nanocages. nih.govresearchgate.net Future research aims to create conjugates combining hypocrellin, herceptin, and gold nanoparticles to induce apoptosis in human breast cancer cells in vitro. nih.govresearchgate.netresearchgate.netnih.gov
Development of Amphiphilic Derivatives for Improved Aqueous Dispersibility in Research Media
The inherent hydrophobicity of natural hypocrellins limits their solubility in aqueous media, which is a significant challenge for their application in research and therapy. mdpi.comchinesechemsoc.org Chemical modification to create amphiphilic derivatives is a strategy to address this issue. Amphiphilic molecules possess both hydrophilic and hydrophobic components, allowing them to disperse more effectively in water.
Studies have focused on synthesizing amphiphilic hypocrellin derivatives to enhance water solubility. sciengine.com For example, aminated hypocrellin derivatives have been designed and synthesized, resulting in improved water solubility and enhanced photoresponse. sciengine.com While some modifications, such as sulfonation, have improved water solubility, they have sometimes led to a decrease in photodynamic activity. mdpi.comsciengine.com However, the development of amphiphilic aminated derivatives aims to improve both water solubility and maintain or enhance photodynamic activity. sciengine.com These amphiphilic derivatives can potentially self-assemble into nanostructures in aqueous solutions, further improving their dispersibility and cellular internalization. chinesechemsoc.org
Targeted Delivery Approaches for Specific Cellular Components in Research Models
Targeted delivery aims to concentrate the photosensitizer in specific cells or cellular components within research models, thereby increasing efficacy and reducing off-target effects. nih.govdovepress.com This can be achieved by conjugating photosensitizers or their nanocarriers with targeting ligands that bind to receptors overexpressed on the surface of target cells or specific organelles. frontiersin.org
While the provided search results primarily discuss nanocarrier systems that can facilitate targeted delivery (e.g., through the enhanced permeability and retention (EPR) effect in tumors or by surface modification), direct examples of this compound specifically targeted to cellular components are less detailed. However, the principle of targeted delivery using nanocarriers modified with ligands is a general strategy applicable to photosensitizers like this compound. For instance, transferrin-modified nanoparticles have been used to enhance the antitumor efficacy of hypocrellin A by targeting transferrin receptors on cancer cells. frontiersin.org Research on hypocrellins suggests they can bond with lipids and may concentrate in cell membranes, mitochondria, and lysosomal compartments. nih.govdovepress.comresearchgate.net This intrinsic localization could potentially be leveraged or enhanced through targeted delivery strategies. Studies investigating HB encapsulated in PLGA nanoparticles observed strong lysosomal colocalization, indicating that the carrier itself can influence intracellular distribution. researchgate.net
Interactions with Other Biological Agents and Synergistic Research Modalities
Combinatorial Photodynamic Therapy (PDT) Strategies in Pre-clinical Models
The efficacy of hypocrellin D-mediated PDT is being augmented through various combinatorial strategies in pre-clinical settings. The co-administration of this compound with other therapeutic agents or its incorporation into advanced delivery systems has shown promise in enhancing its photodynamic effects.
One approach involves the use of nanocarriers and polymeric scaffolds to improve the delivery and bioavailability of this compound. nih.gov These delivery systems can protect the photosensitizer from degradation, enhance its accumulation in target tissues, and facilitate a more controlled release upon light activation. nih.gov For instance, studies have reported enhanced efficacy when hypocrellin was incorporated into nanocarriers or polymeric scaffolds. nih.gov
Furthermore, combining this compound-PDT with other treatment modalities such as chemodynamic therapy and photothermal therapy has demonstrated synergistic effects in pre-clinical models. researchgate.net This multi-pronged approach aims to tackle diseases through different mechanisms simultaneously, potentially leading to improved therapeutic outcomes. researchgate.net
Integration with Sonodynamic Therapy (SDT) in Experimental Settings
Sonodynamic therapy (SDT) is an emerging modality that utilizes ultrasound to activate a sonosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. The deeper tissue penetration of ultrasound compared to light makes SDT a promising approach for treating deep-seated tumors. cityu.edu.hkrsc.org
A novel hypocrellin-based assembly has been developed and investigated for its efficacy as a sonosensitizer in experimental models of glioblastoma. cityu.edu.hkrsc.org This assembly, when stimulated by ultrasound, was found to effectively produce ROS. cityu.edu.hkrsc.org Pre-clinical studies in both subcutaneous and intracranial tumor models have demonstrated that this hypocrellin-based assembly can inhibit tumor growth under ultrasound irradiation, highlighting its potential for the non-invasive treatment of deep-seated tumors like glioblastoma. cityu.edu.hkrsc.org
Synergistic Effects with Other Research Agents (e.g., Chemodynamic Agents, Photothermal Agents) in Pre-clinical Studies
The therapeutic potential of this compound is being expanded through its combination with other research agents, such as chemodynamic and photothermal agents, in pre-clinical investigations. These synergistic approaches aim to create a more potent and targeted therapeutic effect.
The combination of hypocrellin-mediated PDT with chemodynamic therapy (CDT) or photothermal therapy (PTT) has been shown to boost therapeutic outcomes. researchgate.net This is particularly relevant in hypoxic environments, such as those found in tumors or deep-seated infections, where the efficacy of traditional PDT can be limited by the lack of oxygen. researchgate.net
For instance, a multifunctional phototheranostic agent based on a hypocrellin derivative has been developed for near-infrared (NIR)-triggered targeted chemo/photodynamic/photothermal synergistic therapy. cityu.edu.hk This agent demonstrated remarkable anticancer efficiency in pre-clinical models of glioblastoma, achieving targeted therapy with minimal toxicity. cityu.edu.hk Similarly, hypocrellin B derivatives have been designed to exhibit both photodynamic and photothermal properties, with in vitro and in vivo results indicating a good synergistic effect of PDT and PTT. nih.gov
Antimicrobial Photodynamic Research Against Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of alternative antimicrobial strategies. Hypocrellin-based antimicrobial photodynamic therapy (aPDT) has emerged as a promising approach to combat these resilient microorganisms. mdpi.com
Mechanisms of Action Against Bacterial and Fungal Pathogens (e.g., Membrane Disruption, Mitochondrial Dysfunction)
Hypocrellin-mediated aPDT exerts its antimicrobial effects through the light-induced generation of ROS, which can damage various cellular components of pathogens. nih.gov The proposed mechanisms of action against bacterial and fungal pathogens are multifaceted and include:
Membrane Disruption: The ROS generated during aPDT can lead to lipid peroxidation, altering the structure and function of the cell membrane and increasing its permeability. nih.govnih.gov This disruption of membrane integrity can ultimately lead to cell death. nih.gov
Mitochondrial Dysfunction: Hypocrellin-based aPDT can induce mitochondrial dysfunction in fungal pathogens like Candida albicans. nih.govnih.gov This includes depolarization of the mitochondrial membrane potential and interference with cellular respiration. nih.gov
Apoptosis-like Cell Death: In fungi, hypocrellin-mediated aPDT has been shown to induce an apoptosis-like cell death pathway, characterized by metacaspase activation, DNA fragmentation, and nuclear condensation. nih.govnih.gov
The dual-mode photodynamic action of hypocrellins, generating ROS via both Type I (electron transfer) and Type II (singlet oxygen) pathways, contributes to their potent antimicrobial effects. mdpi.com
Efficacy against Multidrug-Resistant Strains in In Vitro and Pre-clinical Models (e.g., Candida albicans, MRSA)
Hypocrellin-based aPDT has demonstrated significant efficacy against a range of multidrug-resistant pathogens in both laboratory and pre-clinical settings.
Candida albicans
Studies have shown that hypocrellin A (HA)-mediated aPDT can effectively inhibit the growth of Candida albicans in vitro and in a mouse model of cutaneous infection. nih.govnih.gov The treatment has been observed to significantly reduce the fungal burden in infected skin wounds. nih.gov Hypocrellin compounds have also been shown to have synergistic effects with antifungal drugs against both wild-type and drug-resistant strains of C. albicans. nih.gov Furthermore, cage-modified hypocrellin has demonstrated unprecedented activity in light-triggered combinational photodynamic therapy against multidrug-resistant Candida species, including the emerging "super fungus" Candida auris. researchgate.net
| Pathogen | Model | Key Findings |
| Candida albicans | In vitro | Hypocrellin A-mediated aPDT significantly decreased survival rate. nih.gov |
| Candida albicans | Murine skin infection model | HA-aPDT alleviated skin infections and reduced fungal burden. nih.govnih.gov |
| Drug-resistant C. albicans | In vitro | Hypocrellins showed synergistic effects with antifungal agents. nih.gov |
| Multidrug-resistant Candida spp. | In vitro | Cage-modified hypocrellin exhibited high antifungal efficiency. researchgate.net |
Methicillin-resistant Staphylococcus aureus (MRSA)
In vitro studies have demonstrated that hypocrellin B (HB) can effectively inactivate Gram-positive antibiotic-resistant bacteria, including MRSA. researchgate.net Upon irradiation, HB achieved a significant reduction in the survival of MRSA. researchgate.net Preclinical research has also highlighted the potential of hypocrellin-mediated aPDT in reducing the microbial loads of resistant pathogens like Staphylococcus aureus in both planktonic and biofilm states. nih.gov
| Pathogen | Model | Key Findings |
| MRSA | In vitro | Hypocrellin B-mediated PDI caused a significant reduction in bacterial survival. researchgate.net |
| Staphylococcus aureus | In vitro/Preclinical | Hypocrellin-mediated aPDT reduced microbial loads in planktonic and biofilm states. nih.gov |
Challenges and Future Research Directions for Hypocrellin D
Overcoming Research Formulation Limitations (e.g., Aqueous Dispersibility, Light Penetration in Complex In Vitro Models)
A primary challenge for hypocrellin D is its pronounced hydrophobic nature, which results in poor water solubility. mdpi.comnih.govfrontiersin.org This property significantly complicates the development of suitable formulations for research and potential therapeutic use, particularly in aqueous biological systems. researchgate.netnih.govfrontiersin.org While approaches like structural modifications and complexation with metal ions have been investigated to enhance solubility, they can inadvertently reduce in vitro photodynamic activity, potentially due to decreased cellular uptake. nih.gov
Furthermore, hypocrellins, including this compound, exhibit limited light absorption in the 600–900 nm range, often referred to as the phototherapeutic window. researchgate.netsciengine.commdpi.com This weak absorption restricts the depth to which activating light can penetrate tissues, posing a significant limitation for applications targeting solid tumors or requiring light activation in complex, light-attenuating in vitro models. researchgate.netsciengine.com Future research needs to focus on chemical modifications that shift the absorption spectrum towards longer, more deeply penetrating wavelengths (red or near-infrared light) to improve efficacy in such scenarios. nih.gov
Nanotechnology offers a promising avenue to circumvent these formulation challenges. Encapsulating this compound within nano-carriers composed of biocompatible materials such as lipids, polymers, or inorganic nanoparticles can enhance its aqueous dispersibility, improve its delivery to target sites, and increase tumor penetration, while potentially reducing systemic toxicity. dovepress.comnih.gov
Elucidating Undiscovered Biological Activities and Novel Molecular Targets
Although hypocrellins are known for their photodynamic effects against cancer, viruses, and bacteria, the specific range of biological activities and the precise molecular targets of this compound remain to be fully elucidated. mdpi.comasm.org Research indicates that hypocrellins generate reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) anion radicals, upon light exposure, which contributes to their cytotoxic effects. mdpi.comnih.govasm.orgresearchgate.netnih.gov However, a comprehensive understanding of how this compound interacts with specific cellular components and signaling pathways is still needed.
Future research should prioritize identifying novel molecular targets beyond the general oxidative stress response. This could involve employing advanced techniques such as proteomics and transcriptomics to gain a deeper understanding of the cellular pathways affected by this compound. Discovering additional biological activities, such as immunomodulatory effects or interactions with specific enzymes or receptors, could reveal new therapeutic applications for this compound.
Development of More Efficient and Scalable Synthetic and Biosynthetic Pathways for Research-Grade Production
The traditional method of obtaining hypocrellins involves extraction from the fruiting bodies of fungi like Shiraia bambusicola. nih.govtandfonline.comnih.gov However, the chemical synthesis of hypocrellins is often complex, costly, and yields are typically low, making it unsuitable for large-scale production. mdpi.comtandfonline.comresearchgate.net The reliance on natural fungal sources also presents limitations related to geographical availability and seasonality. researchgate.net
Therefore, a critical future direction is the development of more efficient and scalable methods for producing research-grade this compound. Fermentation-based production offers a more sustainable and scalable alternative. mdpi.comresearchgate.net Advances in genetic engineering and sequencing technologies have provided insights into the biosynthetic pathways of hypocrellins. mdpi.com Identifying and manipulating the key genes and enzymes involved in this compound biosynthesis, such as polyketide synthase (PKS), monooxygenases, and O-methyltransferases, are crucial steps towards improving production yields. d-nb.infoplos.orgtandfonline.commdpi.com
Optimizing fermentation conditions, including nutrient composition, temperature, light exposure, and exploring strategies like elicitation and microbial cocultivation, have shown potential in enhancing hypocrellin production in fungal cultures. mdpi.comtandfonline.comnih.govacs.org Further research is required to specifically optimize these techniques for this compound production and to develop cost-effective and scalable bioprocesses suitable for research demands.
Advanced Mechanistic Studies on Selectivity and Specificity in Diverse Biological Environments
A thorough understanding of this compound's selectivity and specificity in various biological environments is essential for maximizing its efficacy while minimizing adverse effects on healthy tissues. While hypocrellins have demonstrated preferential accumulation in cancer cells, the precise mechanisms underlying this selectivity and their specificity across different cell types and tissues warrant further in-depth investigation. nih.govresearchgate.net
Advanced mechanistic studies should focus on elucidating the cellular uptake mechanisms of this compound, its intracellular distribution, and how its photodynamic activity is influenced by the local cellular environment, including oxygen concentration and the presence of antioxidants. nih.govresearchgate.net Investigating the interactions of this compound with specific intracellular components, such as mitochondria, which are frequent targets in PDT, can provide valuable insights into its mechanism of action and selectivity. nih.govfrontiersin.org
Comparing the uptake and biological responses of this compound in healthy cells versus diseased cells in different biological contexts (e.g., various cancer types, bacterial infections) is crucial for predicting and enhancing its therapeutic index. nih.govmdpi.com Utilizing techniques such as live-cell imaging, fluorescence spectroscopy, and advanced mass spectrometry can help track the behavior of this compound within complex biological systems.
Exploration of Non-Biological Applications in Materials Science and Photoredox Catalysis
Beyond its established biological applications, the unique photophysical and photochemical properties of this compound suggest potential utility in non-biological fields, including materials science and photoredox catalysis. Hypocrellins are known for their efficient generation of singlet oxygen upon light irradiation, a property valuable in various chemical processes. mdpi.comnih.gov
In materials science, this compound could potentially serve as a photosensitizer in the development of photo-curable materials, as a photoinitiator for polymerization reactions, or in the creation of light-responsive smart materials. Its distinct molecular structure and photoredox capabilities could also be harnessed in photoredox catalysis to drive various organic chemical transformations under visible light. researchgate.net
Future research should explore the incorporation of this compound into different material matrices, investigate its catalytic efficiency and selectivity in various chemical reactions, and assess its stability and performance in non-biological systems. This exploration could lead to the discovery of novel applications for this compound outside the realm of biology and medicine.
Q & A
Q. What guidelines ensure ethical reporting of this compound preclinical studies?
- Methodological Answer: Adhere to NIH preclinical research guidelines, including ARRIVE criteria for animal/cell studies. Disclose conflicts of interest, provide raw data in supplementary files, and cite prior work on Shiraia conservation to align with sustainable use principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
